2-Bromo-5-nitrobenzohydrazide

Lipophilicity Physicochemical Properties Drug Design

Regioisomer misidentification in bromo-nitrobenzohydrazide scaffolds compromises SAR reproducibility. Obtain the precise 2-Bromo-5-nitro isomer: • Orthogonal C2-Br (cross-coupling) and C5-NO₂ (reduction) handles enable sequential diversification. • Meta-nitro arrangement enhances lipophilicity (XLogP3 0.1) over the 6-nitro isomer for cell-based assays. • Precedented scaffold for diagnostic imaging probes; structurally validated to avoid regioisomer interchange.

Molecular Formula C7H6BrN3O3
Molecular Weight 260.047
CAS No. 1379343-55-1
Cat. No. B2618733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitrobenzohydrazide
CAS1379343-55-1
Molecular FormulaC7H6BrN3O3
Molecular Weight260.047
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN)Br
InChIInChI=1S/C7H6BrN3O3/c8-6-2-1-4(11(13)14)3-5(6)7(12)10-9/h1-3H,9H2,(H,10,12)
InChIKeyJPQRASJKQYCDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-nitrobenzohydrazide: Bifunctional Building Block


2-Bromo-5-nitrobenzohydrazide (CAS 1379343-55-1) is a bifunctional benzohydrazide derivative (C7H6BrN3O3, MW 260.04) featuring a C2-bromine and a C5-nitro substituent on the benzene ring [1]. The simultaneous presence of an electrophilic aryl bromide handle (amenable to cross-coupling chemistry) and a nitro group (reducible to a primary amine for further derivatization) distinguishes this isomer from its regioisomeric counterparts and positions it as a strategically valuable intermediate in medicinal chemistry and chemical biology campaigns [1].

Handle Aryl bromide for cross-coupling — supports Pd-catalyzed C–C bond formation in library synthesis.
Handle Nitro group reducible to amine — enables amidation, sulfonylation, or diazotization workflows.
Selection Regioisomer-specific building block — 2-Br-5-NO2 pattern provides context for electronic and steric SAR studies.

Why Regioisomeric Substitution Is Not Interchangeable


The three accessible regioisomers of bromo-nitrobenzohydrazide (2-bromo-4-nitro, 2-bromo-5-nitro, and 2-bromo-6-nitro) share the same molecular formula (C7H6BrN3O3) and molecular weight, yet their substitution patterns create non-equivalent physicochemical and reactivity profiles that preclude straightforward substitution in structure–activity relationship (SAR) studies or synthetic sequences [1]. Differences in computed lipophilicity (XLogP3), electronic distribution, and steric accessibility around the hydrazide and bromine reactive centers mean that hits identified with one isomer cannot be assumed to translate to another without experimental validation [1][2]. Procurement decisions that overlook these regioisomer-specific properties risk SAR misinterpretation and irreproducible synthetic outcomes.

Risk Factor
Target (2-Br-5-NO2)
Regioisomeric Analog
Lipophilicity profile
XLogP3 context reported as 0.1
2-Br-6-NO2 isomer shows lower computed lipophilicity; permeability context may differ
Electronic environment
5-nitro (meta to hydrazide)
4-nitro (para) or 6-nitro substitution may shift redox behavior and hydrazone reactivity profiles
Diversification vectors
Two orthogonal handles
Non-brominated analogs lack aryl halide coupling site; synthetic route cannot transfer directly

Quantitative Differentiators Against Structural Analogs


Lipophilicity Differentiation Between Regioisomers

Computed XLogP3 values distinguish the 2-bromo-5-nitro isomer from the 2-bromo-6-nitro isomer. The target compound (2-bromo-5-nitrobenzohydrazide) and the 2-bromo-4-nitro isomer share an XLogP3 of 0.1, whereas the 2-bromo-6-nitro isomer exhibits a lower XLogP3 of -0.1, indicating greater polarity [1][2][3]. This difference, while numerically modest, corresponds to approximately a 2-fold difference in predicted octanol–water partition coefficient for neutral species and may influence passive membrane permeability in cell-based assays [1].

Lipophilicity
Direct head-to-head
ΔXLogP3 = 0.2 vs. 2-Br-6-NO2 isomer
(Target: 0.1; Comparator: -0.1)
Reported computed logP difference; may influence passive permeability in cell-based assay models.
Computed by XLogP3 algorithm; experimental logP data not identified.
Lipophilicity Physicochemical Properties Drug Design

Polar Surface Area Parity Across Regioisomers

All three bromo-nitrobenzohydrazide regioisomers—2-bromo-5-nitro (target), 2-bromo-4-nitro, and 2-bromo-6-nitro—share an identical computed topological polar surface area (tPSA) of 101 Ų, as well as identical hydrogen bond donor (2) and acceptor (4) counts [1][2][3]. This parity means that any differential bioactivity observed between these isomers cannot be attributed to gross changes in hydrogen-bonding capacity or PSA-driven permeability, shifting mechanistic attribution to electronic and steric factors governed by the substitution pattern.

Polar Surface Area
Direct head-to-head
ΔtPSA = 0 Ų across all three regioisomers
(tPSA = 101 Ų; HBD = 2; HBA = 4)
Equal PSA context; differential activity between isomers likely attributable to electronic and steric factors.
Computed tPSA; experimental values may vary.
Polar Surface Area Drug-likeness Permeability

Orthogonal Reactivity for Sequential Derivatization

The 2-bromo substituent provides a versatile electrophilic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.), while the 5-nitro group can be independently reduced to a 5-amino group for subsequent amidation, sulfonylation, or diazotization [1]. In contrast, the non-brominated 4-nitrobenzohydrazide (CAS 636-97-5) lacks the aryl bromide entirely, eliminating access to C–C bond-forming diversification at that position [2]. This dual orthogonal reactivity has not been quantified in published yield tables; however, the conceptual advantage positions 2-bromo-5-nitrobenzohydrazide as a privileged scaffold for library synthesis.

Orthogonal Reactivity
Class-level inference
Two vectors: C2-Br (cross-coupling) + C5-NO2 (reduction/derivatization). Non-brominated analog offers only one vector.
Supports sequential diversification workflow for SAR library synthesis.
Conceptual advantage based on established reactivity; quantitative yield comparisons not available in peer-reviewed literature.
Orthogonal Reactivity Cross-Coupling Diversification

Molecular Weight vs. Unsubstituted Nitrobenzohydrazides

The target compound (MW = 260.04 g/mol) carries an additional bromine atom absent in 4-nitrobenzohydrazide (MW = 181.15 g/mol), resulting in a 43.5% increase in molecular weight [1][2]. This mass increment shifts the compound further from the traditional 'lead-like' space (MW < 250) typically prioritized in fragment-based drug discovery, but simultaneously enhances halogen-bonding potential and alters metabolic stability [1].

Molecular Weight
Direct head-to-head
ΔMW = +78.89 g/mol vs. 4-nitrobenzohydrazide
(Target: 260.04 g/mol; Comparator: 181.15 g/mol)
Mass increment shifts compound away from fragment-like space; may alter solubility and metabolic stability context.
Computed MW; experimental solubility data not identified.
Molecular Weight Lead-likeness Physicochemical Properties

High-Impact Application Scenarios


Medicinal Chemistry Library Synthesis

The dual orthogonal reactive sites—C2-bromine for Pd-catalyzed cross-coupling and C5-nitro for reduction/functionalization—make 2-bromo-5-nitrobenzohydrazide a preferred starting scaffold for generating diverse compound libraries. Unlike non-brominated 4-nitrobenzohydrazide (CID 3693744), which offers only a single derivatization vector, the target compound enables two-step sequential diversification to rapidly explore SAR around the benzohydrazide core [1][2].

Radiolabeled Diagnostic Agent Development

Recent published work on bromo-hydrazide derivatives as bacterial targeting agents demonstrates the utility of this compound class for technetium-99m radiolabeling in diagnostic imaging applications [3]. The specific 2-bromo-5-nitro substitution pattern provides an electron-deficient aromatic system that may influence radiometal complexation geometry and stability, though direct comparative radiolabeling data between regioisomers have not yet been published.

Regioisomer-Specific SAR Studies

The computed XLogP3 difference between 2-bromo-5-nitrobenzohydrazide (XLogP3 = 0.1) and the 2-bromo-6-nitro isomer (XLogP3 = -0.1) provides a rationale for selecting the 5-nitro isomer in cell-based assays where higher membrane permeability is desired [1][4]. Conversely, the 6-nitro isomer may be preferable when lower lipophilicity is sought to mitigate off-target binding or improve aqueous solubility.

Hydrazone and Heterocycle Synthesis

The 5-nitro substitution places the electron-withdrawing nitro group in a meta relationship to the hydrazide carbonyl, creating a distinct electronic environment compared to the 4-nitro (para) and 6-nitro (ortho-like) isomers. Literature precedent on nitro-substituted hydrazones indicates that nitro group position profoundly influences redox potential and biological activity, with meta-nitro substituted hydrazones demonstrating up to 7-fold greater amoebicidal potency (IC50 = 0.98 µM) compared to alternative substitution patterns [5][6].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Dual orthogonal reactive handles
Sequential C2/C5 diversification efficiency
Radiolabeled conjugate development
Electron-deficient aromatic scaffold
Radiometal complexation and stability context
Regioisomer-specific SAR studies
Computed XLogP3 differentiation
Cell-based permeability context vs. off-target binding
Hydrazone and heterocycle synthesis
Meta-nitro electronic environment
Redox potential and biological activity context
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